molecular formula C6H12ClNO B1433132 5,5-Dimethylpyrrolidin-3-one hydrochloride CAS No. 1247867-80-6

5,5-Dimethylpyrrolidin-3-one hydrochloride

Cat. No.: B1433132
CAS No.: 1247867-80-6
M. Wt: 149.62 g/mol
InChI Key: BQJHXMKWNWPOST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring . The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidinones .

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethylpyrrolidin-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .

Biology: The compound is studied for its potential biological activities. Derivatives of pyrrolidinone have shown antimicrobial, anticancer, and anti-inflammatory properties, making this compound a subject of interest in medicinal chemistry .

Medicine: In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on the pyrrolidinone scaffold .

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in various chemical processes highlights its importance in industrial applications .

Mechanism of Action

The mechanism of action of 5,5-Dimethylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethylpyrrolidin-3-one hydrochloride is unique due to the presence of two methyl groups at the 5-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

5,5-dimethylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-6(2)3-5(8)4-7-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJHXMKWNWPOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247867-80-6
Record name 5,5-dimethylpyrrolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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